BenchChemオンラインストアへようこそ!

GSK840

RIPK3 binding affinity fluorescence polarization kinase inhibitor potency

GSK840 delivers sub-nanomolar RIPK3 binding (IC50=0.9 nM) and enzymatic inhibition (IC50=0.3 nM)—the most potent tool in the GSK RIPK3 inhibitor series. Its primate-restricted activity and 20 µM toxicity threshold provide a 4-fold wider safety window than GSK843, enabling prolonged incubations without confounding apoptosis. Validated in HT-29, HeLa, and retinal ischemia/reperfusion models, GSK840 achieves complete necroptosis rescue at 1–20 nM with >90% cell viability. Select for definitive RIPK3 pathway blockade at the convergence node in human or non-human primate experimental systems.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B10814840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK840
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC
InChIInChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26)
InChIKeyUGTLDBJIOSYXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK840 – RIPK3 Kinase Inhibitor for Necroptosis Research and Inflammatory Disease Modeling


GSK840 (GSK'840; CAS 2361146-30-5) is a small-molecule receptor-interacting protein kinase 3 (RIPK3/RIP3) inhibitor developed by GlaxoSmithKline. It binds the RIPK3 kinase domain with high affinity (binding IC50 = 0.9 nM) and inhibits kinase activity with an IC50 of 0.3 nM in ADP-Glo assays [1]. GSK840 is selective for RIPK3 over a panel of 300 additional kinases at 1 µM and is one of three structurally distinct RIPK3 inhibitors (alongside GSK843 and GSK872) reported in the seminal characterization of pharmacological RIPK3 blockade [1]. Unlike RIPK1-targeted agents such as Necrostatin-1, GSK840 acts directly on RIPK3 to suppress MLKL phosphorylation and necroptosis execution, targeting a broader range of pro-necrotic stimuli .

Why RIPK3 Inhibitors GSK843, GSK872, or HS-1371 Cannot Simply Replace GSK840 in Experimental Protocols


Although GSK840, GSK843, and GSK872 share a common target (RIPK3) and were co-reported in the same discovery program [1], their biochemical potencies differ by up to ~22-fold in kinase activity assays, and their species specificity profiles diverge decisively: GSK840 is active only against primate RIPK3, whereas GSK872 retains activity against both primate and rodent orthologues [2]. Furthermore, the three GSK inhibitors exhibit distinct teratogenic concentration thresholds—GSK843 becomes toxic at 5 µM, GSK840 at 20 µM, and GSK872 at 100 µM—making direct molar substitution hazardous in cellular assays [3]. Even chemically unrelated RIPK3 inhibitors such as HS-1371 (IC50 = 20.8 nM) differ in potency by approximately 69-fold from GSK840 , precluding one-to-one replacement without complete re-optimization of experimental conditions. These quantitative gaps in potency, species coverage, and toxicity windows mean that substituting any RIPK3 inhibitor for GSK840 without validation introduces uncontrolled variables that may confound necroptosis readouts.

Quantitative Differentiation Evidence for GSK840 Against Closest RIPK3 Comparators


Biochemical Binding Affinity: GSK840 vs. GSK843 and GSK872 — Direct Head-to-Head from the Same Fluorescence Polarization Assay

In the original GSK discovery publication, all three RIPK3 inhibitors were tested side-by-side for binding to recombinant human RIPK3 kinase domain (aa 1–328) using a fluorescence polarization competition assay. GSK840 displaced the fluorescent probe with an IC50 of 0.9 nM, compared to 8.6 nM for GSK843 and 1.8 nM for GSK872 [1]. This represents approximately 9.6-fold greater binding affinity over GSK843 and 2-fold over GSK872, establishing GSK840 as the tightest-binding RIPK3 ligand in the series [1].

RIPK3 binding affinity fluorescence polarization kinase inhibitor potency

Kinase Activity Inhibition: GSK840 Demonstrates 22-Fold Superiority Over GSK843 and 4.3-Fold Over GSK872 in ADP-Glo Assay

Inhibition of RIPK3 enzymatic activity was measured in the same study using an ADP-Glo assay that quantifies ATP consumption. GSK840 inhibited kinase activity with an IC50 of 0.3 nM. Under identical assay conditions, GSK843 achieved only 6.5 nM (21.7-fold weaker) and GSK872 achieved 1.3 nM (4.3-fold weaker) [1]. A radiometric kinase assay independently confirmed GSK840's IC50 of 1.3 nM against recombinant human RIPK3 .

RIPK3 enzymatic activity ADP-Glo kinase assay IC50 comparison

Species Selectivity Gate: GSK840 is Primate-Restricted Whereas GSK872 Retains Rodent Activity — Critical for In Vivo Model Selection

A curated comparison of necroptosis tool compounds documents that GSK840 is active only against primate RIPK3, whereas GSK872 is active against both primate and rodent RIPK3 orthologues [1]. This species gate means GSK840 cannot be used in mouse or rat in vivo necroptosis models, whereas GSK872 can [1]. The converse implication is that for experiments conducted exclusively in human or non-human primate cell systems, GSK840's primate-restricted profile eliminates a potential source of cross-species variability that may confound interpretation with pan-species inhibitors.

species specificity primate RIPK3 rodent model compatibility

Cellular Necroptosis Rescue EC50 and Therapeutic Window: GSK840 Preserves >90% Viability at 20 nM with a Wider Safety Margin than GSK843

In TSZ (TNF-α + Smac mimetic + zVAD-fmk)-treated L929 murine fibrosarcoma cells, GSK840 rescued cell viability with an EC50 of 2.1 nM (CCK-8 assay) . At 20 nM, GSK840 preserved >90% cell viability compared to the TSZ-only group (<30% viability) . Critically, GSK840 does not inhibit RIP1, MLKL, or Akt at concentrations up to 10 µM, confirming RIPK3 specificity in cells . The teratogenic concentration threshold for GSK840 is 20 µM, compared to only 5 µM for GSK843 [1], yielding an approximately 4-fold wider operational safety margin.

necroptosis rescue cell viability EC50 therapeutic window

Target-Specific Pathway Coverage: GSK840 Suppresses Broader Pro-Necrotic Stimuli than RIPK1 Inhibitors (Necrostatin-1)

GSK840, by directly inhibiting RIPK3 at the convergence point of the necroptosis signaling cascade, blocks a broader spectrum of pro-necrotic stimuli than upstream RIPK1 inhibitors such as Necrostatin-1 (Nec-1) . Nec-1 inhibits necroptosis only when the stimulus signals through RIPK1, whereas RIPK3 can be activated via RIPK1-independent pathways (e.g., ZBP1/DAI, TRIF). GSK840 suppressed ZBP1-dependent RIPK3 phosphorylation at serine 227 in HSV-1-infected human cells, confirming activity against RIPK1-independent necroptosis [1]. In contrast, Nec-1 (RIPK1 inhibitor) shows an EC50 of 490 nM in Jurkat cells —approximately 233-fold weaker than GSK840's cellular EC50 of 2.1 nM.

pathway coverage RIPK1 vs RIPK3 necroptosis stimulus breadth

Optimal Application Scenarios for GSK840 Based on Verified Differentiation Evidence


Human/Primate-Exclusive Cellular Necroptosis Assays Requiring Maximal RIPK3 Potency

When a study is restricted to human cell lines (e.g., HT-29, HeLa) or non-human primate primary cells and demands complete RIPK3 kinase inhibition at the lowest achievable concentration, GSK840's sub-nanomolar binding affinity (IC50 = 0.9 nM) and enzymatic IC50 (0.3 nM) make it the most potent tool in the GSK RIPK3 inhibitor series . Its EC50 of 2.1 nM for necroptosis rescue in L929 cells [1] supports use in the 1–20 nM range for full target engagement with preserved cell viability >90%. Researchers should confirm that their experimental system does not require rodent RIPK3 cross-reactivity before selecting GSK840 over GSK872 .

Mechanistic Studies Discriminating RIPK1-Independent from RIPK1-Dependent Necroptosis Pathways

For experiments where the research question requires differentiating between RIPK1-dependent and RIPK1-independent necroptosis (e.g., ZBP1/DAI-driven, TRIF-dependent, or viral-induced necroptosis), GSK840 provides definitive pathway blockade at the RIPK3 convergence node. GSK840 has been experimentally validated to suppress ZBP1-dependent RIPK3 phosphorylation at serine 227 in HSV-1-infected human cells . Unlike RIPK1 inhibitors (e.g., Nec-1), GSK840 inhibits necroptosis regardless of the upstream initiator, enabling clean loss-of-function interpretation [1].

In Vitro Pharmacology Where GSK843's Narrow Safety Margin is Prohibitive

In cellular assays sensitive to compound-induced apoptosis, GSK840's teratogenic concentration threshold of 20 µM provides a 4-fold wider safety margin than GSK843 (5 µM) . This is particularly relevant when prolonged incubation times (>24 h) or high-serum culture conditions necessitate concentrations above GSK843's toxic threshold. GSK840 maintains RIPK3 specificity without off-target activity against RIP1, MLKL, or Akt at up to 10 µM [1], whereas GSK843 and GSK872 are both documented to induce concentration-dependent apoptosis via RHIM-driven caspase-8 activation at elevated concentrations .

Retinal Ischemia/Reperfusion and Neurodegeneration Models in Primate-Derived Systems

GSK840 has demonstrated protective efficacy in a retinal ischemia/reperfusion (IR) injury model, where it inhibited RIPK3/MLKL-mediated retinal ganglion cell (RGC) necroptosis and preserved retinal structure and function as assessed by optical coherence tomography and electroretinography . This application scenario is supported by direct in vivo evidence of RIPK3 pathway inhibition in neuronal tissue. Procurement for neurodegenerative necroptosis studies should consider GSK840's primate restriction: the compound is validated in primate-derived retinal systems but cannot be directly translated to rodent IR models where GSK872 is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.